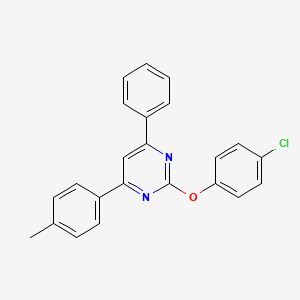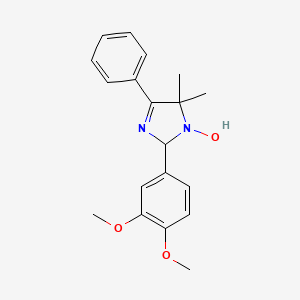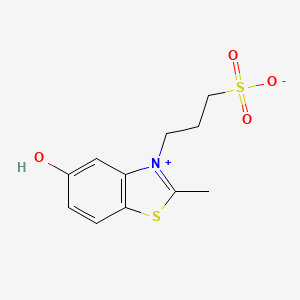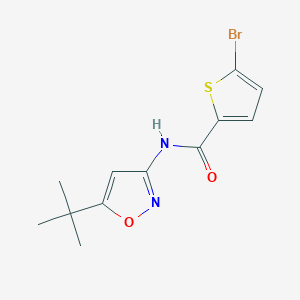
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. For instance, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, this compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine in lab experiments include its potent biological activity, ease of synthesis, and availability. However, this compound also has some limitations, such as its poor solubility in water and low bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine. One of the potential areas of research is the development of more potent derivatives of this compound with improved solubility and bioavailability. Moreover, the use of this compound in combination with other chemotherapeutic agents for the treatment of cancer is also an area of potential research. Furthermore, the exploration of the mechanism of action of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine and its interaction with cellular targets can lead to the discovery of new drug targets and therapeutic strategies.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine involves the reaction of 4-chlorophenol, 4-methylbenzaldehyde, and phenylurea in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained by filtration and purification.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity by inhibiting the growth of cancer cells. Moreover, this compound has also been found to possess antifungal, antibacterial, and antiviral properties.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-4-(4-methylphenyl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-16-7-9-18(10-8-16)22-15-21(17-5-3-2-4-6-17)25-23(26-22)27-20-13-11-19(24)12-14-20/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWYEJOHKJENAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)

![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)

![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)

![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)




![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
![2-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5137805.png)